Welcome to the BenchChem Online Store!
molecular formula C8H13N B086078 2,3,4,5-Tetramethyl-1H-pyrrole CAS No. 1003-90-3

2,3,4,5-Tetramethyl-1H-pyrrole

Cat. No. B086078
M. Wt: 123.2 g/mol
InChI Key: BDXJANJAHYKTMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04070366

Procedure details

2,4-Dimethyl-5-carbethoxy-pyrrole (1.64 g), acetic acid (25 ml), aqueous hydriodic acid (25 ml) and paraformaldehyde (0.589g), were heated at 95°-100° C. for three hours under nitrogen with stirring. The work up was the same as that of 2,3,4-trimethyl-5-carbethoxy-pyrrole in Example 4 except the 2 × 75 ml of ether was used and care was taken to avoid exposure of the product to air. It was purified by distillation (10 mm, 60° C.) to give 0.628 g (52%), m.p. 106°-108° C. (lit4 m.p. 111°-112° C.).
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.589 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1NC(C(OCC)=O)=C(C)C=1.I.C=O.[CH3:16][C:17]1[NH:18][C:19]([C:24](OCC)=O)=[C:20]([CH3:23])[C:21]=1[CH3:22]>CCOCC.C(O)(=O)C>[CH3:16][C:17]1[NH:18][C:19]([CH3:24])=[C:20]([CH3:23])[C:21]=1[CH3:22]

Inputs

Step One
Name
Quantity
1.64 g
Type
reactant
Smiles
CC=1NC(=C(C1)C)C(=O)OCC
Name
Quantity
25 mL
Type
reactant
Smiles
I
Name
Quantity
0.589 g
Type
reactant
Smiles
C=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC(=C(C1C)C)C(=O)OCC
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
It was purified by distillation (10 mm, 60° C.)
CUSTOM
Type
CUSTOM
Details
to give 0.628 g (52%), m.p. 106°-108° C. (lit4 m.p. 111°-112° C.)

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=C(N1)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.